4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine
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Overview
Description
4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine is a chemical compound that features a thiomorpholine ring substituted with a 5-nitrothiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with a suitable 5-nitrothiophen-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane.
Major Products Formed
Reduction: 4-[(5-Aminothiophen-2-yl)methyl]thiomorpholine.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The thiomorpholine ring can interact with proteins, potentially inhibiting enzyme activity or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiophene: Shares the nitrothiophene moiety but lacks the thiomorpholine ring.
SR9009: Contains a similar nitrothiophene structure but with different substituents and applications.
Uniqueness
4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine is unique due to the combination of the nitrothiophene and thiomorpholine moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
4-[(5-nitrothiophen-2-yl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c12-11(13)9-2-1-8(15-9)7-10-3-5-14-6-4-10/h1-2H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEXSFJUFTYGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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